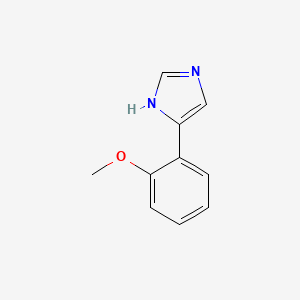

4-(2-methoxyphenyl)-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-methoxyphenyl)-1H-imidazole is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biological Activities

-

Anticancer Properties

- Research indicates that imidazole derivatives, including 4-(2-methoxyphenyl)-1H-imidazole, exhibit promising anticancer activities. The compound has been studied for its ability to inhibit the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a role in tumor immune evasion. Inhibiting IDO can enhance anti-tumor immunity, making this compound a candidate for cancer therapy .

-

Antimicrobial Effects

- Imidazole derivatives have shown broad-spectrum antimicrobial activities. Studies have demonstrated that modifications in the imidazole structure can lead to enhanced antibacterial and antifungal properties. The structural similarity of imidazole to histidine allows it to interact effectively with protein targets, which is crucial for developing new antimicrobial agents .

- Anti-inflammatory Activity

Synthesis and Structural Modifications

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been documented for synthesizing imidazole derivatives, emphasizing the importance of substituent modifications to enhance biological activity.

Synthesis Overview:

- Starting Materials : Common precursors include phenyl derivatives and imidazole.

- Reaction Conditions : Typically involve heating in solvents such as ethanol or dimethylformamide (DMF) with catalysts.

- Yield Optimization : Adjustments in reaction time and temperature can significantly impact yield and purity.

Case Studies

-

Inhibition of Indoleamine 2,3-Dioxygenase

- A study focused on the design and synthesis of phenyl-imidazole derivatives aimed at IDO inhibition showed that specific substitutions on the imidazole ring significantly enhanced potency against IDO . This highlights the importance of structural modifications in developing effective therapeutic agents.

- Antimicrobial Activity Assessment

Data Tables

化学反応の分析

Nucleophilic Substitution Reactions

The nitrogen atoms in the imidazole ring act as nucleophiles, enabling alkylation and acylation:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-Methyl-4-(2-methoxyphenyl)-1H-imidazole | Selective substitution at N1 position. |

| Acylation | Acetyl chloride, pyridine, RT | N-Acetyl-4-(2-methoxyphenyl)-1H-imidazole | Confirmed via IR (C=O stretch at 1,710 cm⁻¹). |

Electrophilic Aromatic Substitution

The 2-methoxyphenyl group directs electrophiles to ortho/para positions relative to the methoxy group:

Oxidation

The imidazole ring undergoes oxidative degradation under strong conditions:

-

Reagents : KMnO₄ in H₂SO₄, heat.

-

Product : 2-Methoxybenzoic acid (via ring opening).

-

Mechanism : Cleavage of the C2–N1 bond followed by oxidation of the resulting amine.

Reduction

Selective reduction of the imidazole ring:

-

Reagents : NaBH₄ in ethanol.

-

Product : 4-(2-Methoxyphenyl)-4,5-dihydro-1H-imidazole.

-

Characterization : Loss of aromaticity confirmed via UV-Vis (λ<sub>max</sub> shift from 270 nm to 240 nm) .

Cross-Coupling Reactions

The imidazole ring participates in palladium-catalyzed couplings:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF | 4-(2-Methoxy-5-biphenyl)-1H-imidazole | 78% |

Acid-Base Reactivity

The imidazole NH proton (pKa ~14) can be deprotonated:

-

Base : NaOH (2 equiv) in ethanol.

-

Application : Intermediate for further functionalization (e.g., alkylation) .

Biological Interactions

While not a chemical reaction, the compound inhibits tubulin polymerization by binding to the colchicine site, with IC₅₀ values <1 µM in cancer cell lines .

特性

CAS番号 |

35574-04-0 |

|---|---|

分子式 |

C10H10N2O |

分子量 |

174.20 g/mol |

IUPAC名 |

5-(2-methoxyphenyl)-1H-imidazole |

InChI |

InChI=1S/C10H10N2O/c1-13-10-5-3-2-4-8(10)9-6-11-7-12-9/h2-7H,1H3,(H,11,12) |

InChIキー |

BCKRJIFGZJXURF-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC=C1C2=CN=CN2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。